Methyl 5-amino-3-chloropyridine-2-carboxylate Methyl 5-amino-3-chloropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1256825-20-3
VCID: VC0059533
InChI: InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
SMILES: COC(=O)C1=C(C=C(C=N1)N)Cl
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.595

Methyl 5-amino-3-chloropyridine-2-carboxylate

CAS No.: 1256825-20-3

Cat. No.: VC0059533

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.595

* For research use only. Not for human or veterinary use.

Methyl 5-amino-3-chloropyridine-2-carboxylate - 1256825-20-3

Specification

CAS No. 1256825-20-3
Molecular Formula C7H7ClN2O2
Molecular Weight 186.595
IUPAC Name methyl 5-amino-3-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
Standard InChI Key PLZMKCGJVQACFC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=N1)N)Cl

Introduction

Chemical Properties

Methyl 5-amino-3-chloropyridine-2-carboxylate possesses distinct chemical properties that influence its reactivity, stability, and potential applications. These properties are primarily determined by its molecular structure and the specific arrangement of functional groups on the pyridine ring.

Physical and Structural Properties

The compound is characterized by its heterocyclic structure based on a pyridine ring with three key functional groups strategically positioned: an amino group at the 5-position, a chloro substituent at the 3-position, and a methyl carboxylate group at the 2-position. This particular substitution pattern influences its electronic distribution, solubility profile, and reactivity patterns.

Table 1 summarizes the key physical and chemical properties of Methyl 5-amino-3-chloropyridine-2-carboxylate:

PropertyValueNote
CAS Number1256825-20-3Registry identifier
Molecular FormulaC₇H₇ClN₂O₂Empirical formula
Molecular Weight186.595 g/molCalculated mass
AppearanceTypically a crystalline solidPhysical state at room temperature
SolubilityModerately soluble in organic solventsTypical of pyridine derivatives
Melting PointNot specified in literatureRequires experimental determination
pKaNot specified in literatureExpected to be influenced by amino and pyridine nitrogen

Electronic and Spectroscopic Properties

The electronic properties of Methyl 5-amino-3-chloropyridine-2-carboxylate are significantly influenced by the electron-donating amino group and the electron-withdrawing chloro and ester functionalities. These substituents create a unique electronic distribution across the pyridine ring, affecting its reactivity in various chemical transformations.

While specific spectroscopic data for this compound is limited in the available literature, it is expected to exhibit characteristic absorption patterns in UV-visible spectroscopy due to the conjugated π-system of the pyridine ring. Additionally, its infrared spectrum would feature distinctive bands corresponding to the amine (N-H stretching), ester carbonyl (C=O stretching), and pyridine ring vibrations.

Biological Activities

Pyridine derivatives, including Methyl 5-amino-3-chloropyridine-2-carboxylate, have demonstrated diverse biological activities that make them valuable compounds in pharmaceutical research and development. While specific data on Methyl 5-amino-3-chloropyridine-2-carboxylate is limited, insights can be gained from the activities of structurally similar compounds.

Antimicrobial Properties

Many pyridine derivatives exhibit significant antimicrobial activities against various pathogens. The presence of the chloro substituent in Methyl 5-amino-3-chloropyridine-2-carboxylate may enhance its antimicrobial potential, as halogenated compounds often demonstrate improved penetration through microbial cell membranes. Structural analogs of this compound have shown promising antibacterial and antifungal properties, suggesting that Methyl 5-amino-3-chloropyridine-2-carboxylate might possess similar activities.

Biological ActivityEvidence LevelPotential Mechanism
AntimicrobialInferred from analogsMembrane disruption, enzyme inhibition
Anti-inflammatoryInferred from analogsInhibition of inflammatory mediators
AntitumorInferred from analogsAntiproliferative effects, apoptosis induction
Enzyme inhibitionTheoreticalInteraction with nucleophilic enzyme active sites
Receptor modulationTheoreticalBinding to heterocyclic ligand recognition sites

Further experimental studies are necessary to validate these potential biological activities and elucidate the specific mechanisms of action of Methyl 5-amino-3-chloropyridine-2-carboxylate.

Applications in Research

Methyl 5-amino-3-chloropyridine-2-carboxylate serves as a valuable tool in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural features and reactivity profile make it a versatile building block for the development of more complex molecules with potential therapeutic applications.

Medicinal Chemistry Applications

In medicinal chemistry, Methyl 5-amino-3-chloropyridine-2-carboxylate and related compounds serve as important precursors or intermediates in the synthesis of more complex molecules with therapeutic potential. The compound's functionality allows for diverse chemical transformations that can lead to the development of novel drug candidates. Some specific applications include:

Development of Receptor Modulators

The pyridine scaffold is present in numerous receptor-targeting drugs. Methyl 5-amino-3-chloropyridine-2-carboxylate can serve as a starting point for the synthesis of compounds that modulate various receptors, including those involved in neurological disorders, immune responses, and metabolic regulation.

Enzyme Inhibitor Design

The functional groups present in Methyl 5-amino-3-chloropyridine-2-carboxylate provide opportunities for establishing key interactions with enzyme active sites. Researchers can exploit these features to design selective enzyme inhibitors for various therapeutic applications.

Liver X Receptor (LXR) Targeting

The search results specifically mention that related pyridine derivatives have been used in the development of compounds targeting liver X receptors (LXRs) for cholesterol metabolism. This suggests that Methyl 5-amino-3-chloropyridine-2-carboxylate might serve as a useful scaffold for developing LXR modulators with potential applications in lipid disorders.

Organic Synthesis Applications

Beyond medicinal chemistry, Methyl 5-amino-3-chloropyridine-2-carboxylate finds applications in various aspects of organic synthesis:

Building Block for Heterocyclic Chemistry

The compound can serve as a starting material for the synthesis of more complex heterocyclic systems, including fused ring systems that incorporate the pyridine moiety. These complex heterocycles often display interesting physical, chemical, and biological properties.

Functional Group Transformations

The multiple functional groups in Methyl 5-amino-3-chloropyridine-2-carboxylate allow for selective transformations that can be used to demonstrate the scope and limitations of various synthetic methodologies. This makes the compound valuable in method development studies.

Cross-Coupling Reactions

The chloro substituent provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings. These reactions can be used to introduce carbon-carbon or carbon-heteroatom bonds at the 3-position, further expanding the diversity of accessible derivatives.

Comparison with Similar Compounds

Understanding the relationship between Methyl 5-amino-3-chloropyridine-2-carboxylate and structurally related compounds provides valuable insights into its unique properties and potential applications. This section examines various structural analogs, highlighting similarities and differences in their physical, chemical, and biological properties.

Comparison with Other Functionalized Pyridines

Functionalized pyridines constitute a diverse class of compounds with various substitution patterns. When comparing Methyl 5-amino-3-chloropyridine-2-carboxylate with other functionalized pyridines, several key aspects can be considered:

5-Amino-2-methylpyridine

5-Amino-2-methylpyridine (CAS: 3430-14-6) shares the 5-amino substitution pattern with Methyl 5-amino-3-chloropyridine-2-carboxylate but differs in the 2-position (methyl vs. carboxylate) and lacks the 3-chloro substituent. This compound has a molecular weight of 108.14 g/mol and has been studied for various biological activities including antimicrobial and neuroprotective effects. The absence of the chloro substituent and the carboxylate group likely results in different electronic properties and reactivity patterns.

Methyl 5-acetyl-3-chloropyridine-2-carboxylate

Methyl 5-acetyl-3-chloropyridine-2-carboxylate represents an important structural analog where the 5-amino group is replaced by an acetyl functionality. This compound serves as a potential synthetic precursor to Methyl 5-amino-3-chloropyridine-2-carboxylate through appropriate transformations of the acetyl group. The presence of the acetyl group instead of an amino group significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) analysis provides insights into how structural modifications affect biological activity. While comprehensive SAR data specifically for Methyl 5-amino-3-chloropyridine-2-carboxylate is limited, general trends observed with similar compounds can be informative:

Effect of the Amino Group

The amino group at the 5-position typically enhances water solubility and provides a site for hydrogen bonding interactions with biological targets. It also serves as a versatile handle for further functionalization in medicinal chemistry applications.

Influence of the Chloro Substituent

The chloro substituent at the 3-position affects the electronic distribution across the pyridine ring and typically enhances lipophilicity. In many bioactive compounds, halogen substituents like chlorine contribute to improved membrane permeability and binding interactions with target proteins.

Role of the Carboxylate Ester

The methyl carboxylate at the 2-position provides an additional site for potential interactions with biological targets. Ester groups can serve as hydrogen bond acceptors and may be subject to enzymatic hydrolysis in biological systems, which can influence the pharmacokinetic profile of the compound.

Table 3 presents a comparative analysis of Methyl 5-amino-3-chloropyridine-2-carboxylate and selected structural analogs:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Properties
Methyl 5-amino-3-chloropyridine-2-carboxylateC₇H₇ClN₂O₂186.595 g/molReference compoundReference properties
5-Amino-2-methylpyridineC₆H₈N₂108.14 g/molMethyl instead of carboxylate at 2-position, no chloro at 3-positionLower molecular weight, different electronic properties, increased basicity
Methyl 5-acetyl-3-chloropyridine-2-carboxylateC₉H₈ClNO₃~213 g/molAcetyl instead of amino at 5-positionDifferent hydrogen bonding profile, altered electronic properties
2-Amino-5-methylpyridineC₆H₈N₂108.14 g/molPositional isomer with different substitution patternDifferent reactivity and binding profile

This comparative analysis highlights the unique structural features of Methyl 5-amino-3-chloropyridine-2-carboxylate and how these features might contribute to its specific chemical and biological properties.

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